molecular formula C13H16N4O2 B7531052 N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide

カタログ番号 B7531052
分子量: 260.29 g/mol
InChIキー: GHSHGQSTVKYZFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide, also known as JNJ-10198409, is a selective antagonist of the histamine H4 receptor. It was first synthesized by Janssen Pharmaceutica in 2005 and has since been studied for its potential therapeutic applications.

作用機序

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide acts as a selective antagonist of the histamine H4 receptor, which is primarily expressed on immune cells. By blocking the activation of this receptor, N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide inhibits the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and allergic responses.
Biochemical and Physiological Effects:
In animal models, N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide has been shown to reduce airway hyperresponsiveness, eosinophilic inflammation, and mucus production in the lungs, suggesting its potential as a treatment for asthma. It has also been shown to reduce nasal congestion and sneezing in models of allergic rhinitis. In models of inflammatory bowel disease, N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide has been shown to reduce inflammation and improve intestinal barrier function.

実験室実験の利点と制限

One advantage of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide is its selectivity for the histamine H4 receptor, which allows for more targeted effects and reduces the potential for off-target effects. However, one limitation is its relatively low potency, which may require higher doses for efficacy.

将来の方向性

1. Further studies to elucidate the mechanisms of action of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide in various disease states.
2. Clinical trials to evaluate the safety and efficacy of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide in humans.
3. Development of more potent and selective histamine H4 receptor antagonists for potential therapeutic applications.
4. Investigation of the potential use of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide in other disease states, such as atopic dermatitis and psoriasis.
5. Studies to evaluate the potential for combination therapy with N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide and other anti-inflammatory agents.

合成法

The synthesis of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide involves the reaction of 2-bromo-4-(2-imidazol-1-ylpyridin-4-yl)pyridine with 2-methoxy-N-methylpropanamide in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography.

科学的研究の応用

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide has been studied for its potential therapeutic applications in various disease states, including asthma, allergic rhinitis, and inflammatory bowel disease. It has been shown to reduce inflammation and allergic responses in animal models, suggesting its potential as a treatment for these conditions.

特性

IUPAC Name

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-10(19-2)13(18)16-8-11-3-4-15-12(7-11)17-6-5-14-9-17/h3-7,9-10H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSHGQSTVKYZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=C1)N2C=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。